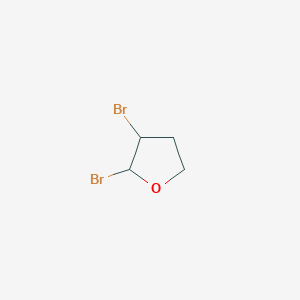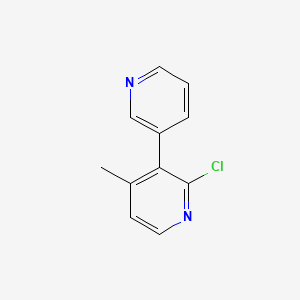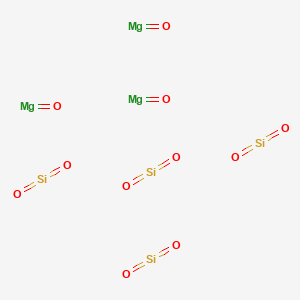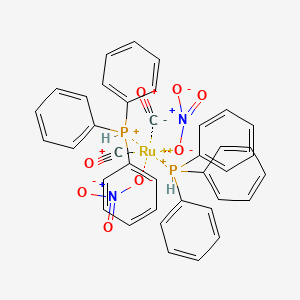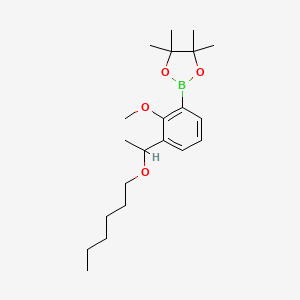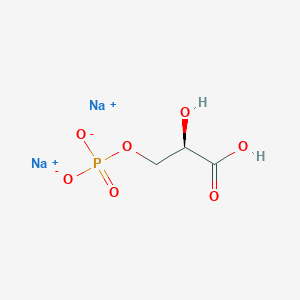
Sodium(R)-2-carboxy-2-hydroxyethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium®-2-carboxy-2-hydroxyethylphosphate is a chemical compound with significant applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-carboxy-2-hydroxyethylphosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-carboxy-2-hydroxyethylphosphate with sodium hydroxide. The reaction is carried out in an aqueous medium at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Sodium®-2-carboxy-2-hydroxyethylphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium®-2-carboxy-2-hydroxyethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Sodium®-2-carboxy-2-hydroxyethylphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a diagnostic agent.
Industry: The compound is employed in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium®-2-carboxy-2-hydroxyethylphosphate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, influence cellular signaling pathways, and affect metabolic processes. Its effects are mediated through binding to target proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sodium®-2-carboxy-2-hydroxyethylphosphate include:
- Sodium 2-carboxyethylphosphate
- Sodium 2-hydroxyethylphosphate
- Sodium 2-carboxy-2-hydroxypropylphosphate
Uniqueness
Sodium®-2-carboxy-2-hydroxyethylphosphate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of carboxyl and hydroxyl groups, along with the phosphate moiety, makes it particularly versatile in various applications.
Propriétés
Formule moléculaire |
C3H5Na2O7P |
|---|---|
Poids moléculaire |
230.02 g/mol |
Nom IUPAC |
disodium;[(2R)-2-carboxy-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |
Clé InChI |
RGCJWQYUZHTJBE-YBBRRFGFSA-L |
SMILES isomérique |
C([C@H](C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
